molecular formula C9H13ClN2 B1433350 4-Chloro-6-neopentylpyrimidine CAS No. 1308869-67-1

4-Chloro-6-neopentylpyrimidine

Cat. No. B1433350
CAS RN: 1308869-67-1
M. Wt: 184.66 g/mol
InChI Key: OYVAUQZDHLXSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-neopentylpyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has received a great deal of attention due to their wide range of pharmacological effects . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

Mechanism of Action

Target of Action

4-Chloro-6-neopentylpyrimidine is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 4-Chloro-6-neopentylpyrimidine) with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 4-Chloro-6-neopentylpyrimidine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of the organoboron group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway that 4-Chloro-6-neopentylpyrimidine participates in. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various fields such as medicinal chemistry and material science.

Result of Action

The primary result of the action of 4-Chloro-6-neopentylpyrimidine is the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to advancements in various research areas, from medicinal chemistry to material science.

Action Environment

The action of 4-Chloro-6-neopentylpyrimidine is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under relatively gentle conditions and can tolerate a wide range of functional groups, making it environmentally benign .

properties

IUPAC Name

4-chloro-6-(2,2-dimethylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAUQZDHLXSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-neopentylpyrimidine

Synthesis routes and methods

Procedure details

(Acetylacetonato) iron(III) (0.18 g, 0.52 mmol) and 4,6-dichloropyrimidine (1.55 g, 10.4 mmol) were dissolved in a mixture of THF (10 mL) and N-methylpyrrolidinone (1 mL) and placed in an ice bath. 2,2-Dimethylpropylmagnesium chloride, 1.0M solution in diethyl ether (11.44 mL, 11.44 mmol) was added slowly over 5 min. After 15 min saturated ammonium chloride was added to quench and the mixture was extracted with EtOAc (100 mL). The organic was washed with water (2×100 mL) then dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to dichloromethane gradient) gave 4-chloro-6-neopentylpyrimidine. Step 2: 4-Chloro-6-neopentylpyrimidine (1.5 g, 8.0 mmol), tributyl(1-ethoxyvinyl)tin (2.7 ml, 8.0 mmol) and bis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)dichloropalladium (II) (0.28 g, 0.40 mmol) were dissolved in dry DMF (20 mL) and heated to 80° C. The mixture was stirred for 24 h then water (200 mL) and EtOAc (200 mL) were added and the phases mixed and separated. The organic layer was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude was diluted with hexane (100 mL) and methanol (100 mL) and the phases mixed and separated. The hexane fraction was discarded and the methanol fraction evaporated to dryness under reduced pressure. Purification using column chromatography (hexane to ethyl acetate gradient) gave 4-(1-ethoxyvinyl)-6-neopentylpyrimidine (1.1 g). The material was dissolved in a mixture of tetrahydrofuran (30 mL) and 5 N HCl (10 mL) and stirred for 1 h. Ethyl acetate (200 mL) and water (200 mL) were added, and the phases were mixed and separated and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. The crude 1-(6-neopentylpyrimidin-4-yl)ethanone (0.87 g) was used directly without purification. Step 3: 1-(6-neopentylpyrimidin-4-yl)ethanone (0.87 g, 4.5 mmol) and ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride (2.5 g, 4.5 mmol; prepared as in Example 2, Step 4) were dissolved in dry THF (80 mL) and treated with 1,1,3,3-tetramethylguanidine (0.74 ml, 5.9 mmol). The reaction was heated to 60° C. for 2.5 h and then evaporated to dryness under reduced pressure and purified by column chromatography (hexane to ethyl acetate gradient). The alkene was dissolved in N-methylpyrrolidinone (1 mL) and treated with excess 4-methoxybenzylamine (0.15 ml, 1.1 mmol) then heated in the microwave to 150° C. for 30 min. The reaction solution was partioned between water (100 mL) and ethyl acetate (50 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification with column chromatography (hexane to ethyl acetate gradient) gave the desired (E)-N-(4-methoxybenzyl)-6-bromo-3-(2-(6-neopentylpyrimidin-4-yl)prop-1-enyl)quinolin-2-amine. Step 4: (E)-N-(4-methoxybenzyl)-6-bromo-3-(2-(6-neopentylpyrimidin-4-yl)prop-1-enyl)quinolin-2-amine (0.025 g, 0.046 mmol), potassium acetate (0.0029 ml, 0.046 mmol), o-tolylboronic acid (0.0075 g, 0.055 mmol) and the palladium catalyst (0.033 g, 0.046 mmol) were suspended in ethanol (30 mL) and water (5 mL) and heated to 70° C. After 2 h the solution was evaporated to dryness under reduced pressure and partioned between ethyl acetate (100 mL) and water (100 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude was dissolved in DCM (20 mL) and methanol (20 mL) and treated with palladium on carbon (10% by wt, 0.23 g). The mixture was hydrogenated under 60 psi overnight, then filtered through a pad of celite and evaporated to dryness under reduced pressure. The crude material was dissolved in TFA (30 mL) and heated to 70° C. for 1 h. The reaction mixture was evaporated to dryness under reduced pressure. The crude was free based using dichloromethane and saturated sodium bicarbonate then purified by column chromatography (0-10% methanol in DCM gradient) to give 3-(2-(6-neopentylpyrimidin-4-yl)propyl)-6-o-tolylquinolin-2-amine. (ESI, pos. ion) m/z: 425 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.18 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-neopentylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-neopentylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-neopentylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-neopentylpyrimidine
Reactant of Route 5
4-Chloro-6-neopentylpyrimidine
Reactant of Route 6
4-Chloro-6-neopentylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.